molecular formula C17H15FN4O2S2 B2829343 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933238-96-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2829343
M. Wt: 390.45
InChI Key: YZNKVMIFWPWNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a pyridine ring, which is a basic heterocyclic organic compound. The molecule also contains an amide group, a fluorobenzyl group, and an ethylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl and ethylthio groups would likely add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group might be hydrolyzed under acidic or basic conditions, and the rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple polar groups and aromatic rings would likely make it relatively high in molecular weight and possibly quite stable .

Scientific Research Applications

Thiazole-aminopiperidine Hybrid Analogues as Tuberculosis Inhibitors

A study led by V. U. Jeankumar et al. (2013) focused on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates through molecular hybridization. These compounds, derived from aryl thioamides, were evaluated for their inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, as well as their antituberculosis activity and cytotoxicity. Among the compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising results against all tests, including significant inhibition of M. tuberculosis DNA gyrase and low cytotoxicity, highlighting its potential as a tuberculosis treatment option. Read more.

Microwave-assisted Synthesis of Hybrid Molecules with Antimicrobial Activities

Research by Serap Başoğlu et al. (2013) explored the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei such as 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and others. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Several compounds displayed good to moderate antimicrobial activity against tested microorganisms, with two showing antiurease activity and four demonstrating antilipase activity, underscoring their potential in developing new antimicrobial agents. Read more.

Discovery of Dehydroabietic Acid Derivatives as Anticancer Agents

A study by Lin-Ying Li et al. (2020) focused on the synthesis and evaluation of two dehydroabietic acid derivatives with 1,3,4-thiadiazole, pyridine, and amide moieties for their DNA and protein binding abilities, as well as anticancer properties. These derivatives showed selective cytotoxicity against cancer cell lines, with one displaying superior cytotoxicity compared to cisplatin and oxaliplatin, indicating their potential as novel anticancer agents. Read more.

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents

Derya Osmaniye et al. (2018) synthesized a series of new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives to explore their anticancer activity. The synthesized compounds were evaluated for cytotoxic activity against various cancer cell lines, with some showing promising results. The study highlights the potential of benzothiazole derivatives as anticancer agents. Read more.

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of this compound would likely depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S2/c1-2-25-17-21-20-16(26-17)19-14(23)13-4-3-9-22(15(13)24)10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNKVMIFWPWNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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